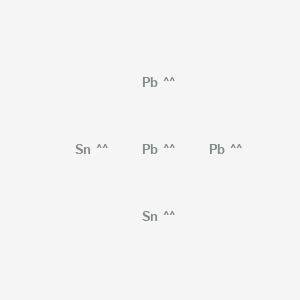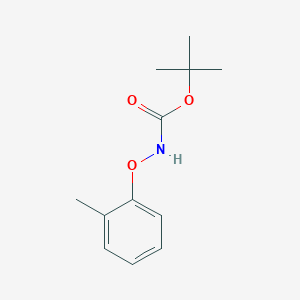
2,2-Dimethylbutan-1-ol;formic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylbutan-1-ol is an organic compound with the molecular formula C6H14OThis compound is a colorless liquid that is primarily used as a solvent .
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-2-methylbutane with a suitable nucleophile under specific conditions. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, 2,2-Dimethylbutan-1-ol is produced through large-scale chemical processes that ensure high yield and purity. The exact methods may vary, but they often involve the use of advanced catalytic systems and controlled reaction environments to optimize production efficiency .
化学反应分析
Types of Reactions
2,2-Dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert 2,2-Dimethylbutan-1-ol into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Phosphorus trichloride, thionyl chloride, or hydrogen halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
科学研究应用
2,2-Dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. This process is facilitated by the presence of oxidizing agents and specific reaction conditions .
相似化合物的比较
Similar Compounds
- 2-Methyl-2-butanol
- 3-Methyl-2-butanol
- 2,3-Dimethyl-2-butanol
Uniqueness
2,2-Dimethylbutan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure and tertiary alcohol group make it different from other isomeric hexanols, influencing its reactivity and applications .
属性
CAS 编号 |
113990-20-8 |
|---|---|
分子式 |
C7H16O3 |
分子量 |
148.20 g/mol |
IUPAC 名称 |
2,2-dimethylbutan-1-ol;formic acid |
InChI |
InChI=1S/C6H14O.CH2O2/c1-4-6(2,3)5-7;2-1-3/h7H,4-5H2,1-3H3;1H,(H,2,3) |
InChI 键 |
POXTXODTLRKZNM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)CO.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


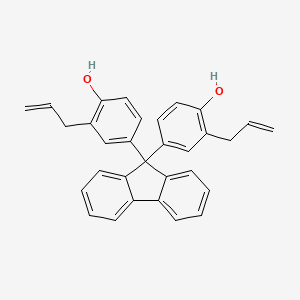
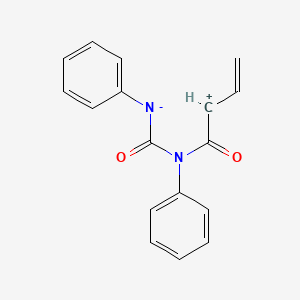

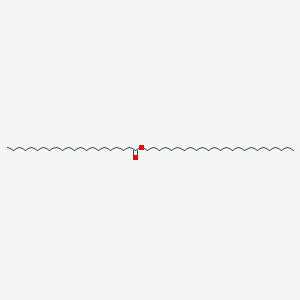
![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
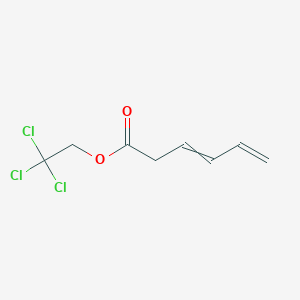
![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)
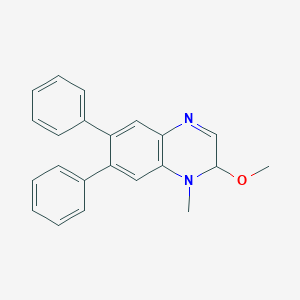
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
